1,3-Butanediol diacetate, (+)-

Chiral diester absolute configuration optical rotation

1,3-Butanediol diacetate, (+)-, also known as [(3S)-3-acetyloxybutyl] acetate or (S)-1,3-butanediol diacetate, is the dextrorotatory (S)-enantiomer of a chiral diester with the molecular formula C8H14O4 and a molecular weight of 174.19 g/mol. This compound belongs to the class of chiral 1,3-diol diacetates and is distinguished from its racemic mixture (CAS 1117-31-3) and its (R)-enantiomer (CAS 128443-70-9) by its absolute stereochemistry at the C-3 position, which confers the (+) sign of optical rotation.

Molecular Formula C8H14O4
Molecular Weight 174.19 g/mol
CAS No. 140459-98-9
Cat. No. B12704403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Butanediol diacetate, (+)-
CAS140459-98-9
Molecular FormulaC8H14O4
Molecular Weight174.19 g/mol
Structural Identifiers
SMILESCC(CCOC(=O)C)OC(=O)C
InChIInChI=1S/C8H14O4/c1-6(12-8(3)10)4-5-11-7(2)9/h6H,4-5H2,1-3H3/t6-/m0/s1
InChIKeyMPAGVACEWQNVQO-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Butanediol Diacetate, (+)- (CAS 140459-98-9): A Stereodefined Chiral Diester for Enantioselective Synthesis and Procurement Selection


1,3-Butanediol diacetate, (+)-, also known as [(3S)-3-acetyloxybutyl] acetate or (S)-1,3-butanediol diacetate, is the dextrorotatory (S)-enantiomer of a chiral diester with the molecular formula C8H14O4 and a molecular weight of 174.19 g/mol [1]. This compound belongs to the class of chiral 1,3-diol diacetates and is distinguished from its racemic mixture (CAS 1117-31-3) and its (R)-enantiomer (CAS 128443-70-9) by its absolute stereochemistry at the C-3 position, which confers the (+) sign of optical rotation [2][3]. Its primary value lies in serving as a stereodefined building block for the enantioselective synthesis of high-value organic molecules, including pheromones, antibiotics, and other bioactive compounds where absolute configuration dictates biological function [1][4].

Why 1,3-Butanediol Diacetate, (+)- Cannot Be Replaced by Racemic or (R)-Enantiomer Mixtures in Stereospecific Applications


Substituting 1,3-butanediol diacetate, (+)- with the racemic mixture (CAS 1117-31-3) or the (R)-enantiomer (CAS 128443-70-9) introduces enantiomeric impurities that directly compromise the stereochemical fidelity of downstream products [1]. In pheromone synthesis, for example, the (S)-configuration at the C-3 position is mandatory for constructing the (5S,7S)-enantiomer of 7-methyl-1,6-dioxaspiro[4.5]decane, where even 10% of the opposite enantiomer can suppress bioactivity [2]. More broadly, chiral 1,3-butanediol derivatives are key intermediates for penem and carbapenem antibiotics where the (R)-configured diol is specifically required; the (S)-enantiomer therefore serves as the complementary stereochemical entry point for targets demanding the opposite absolute configuration [3]. The racemic diacetate offers no stereochemical control, while the (R)-enantiomer diacetate accesses the mirror-image chiral series, making the (+)-(S)-enantiomer the only viable choice for (S)-configured target molecules [1][2].

Quantitative Evidence Guide for 1,3-Butanediol Diacetate, (+)- (CAS 140459-98-9): Head-to-Head Comparisons Against Closest Analogs


Enantiomeric Identity: Absolute (S)-Configuration and (+) Optical Rotation Versus Racemate and (R)-Enantiomer

1,3-Butanediol diacetate, (+)- bears the (3S)-configuration at the chiral center, as confirmed by its IUPAC name [(3S)-3-acetyloxybutyl] acetate and the isomeric SMILES notation C[C@@H](CCOC(=O)C)OC(=O)C [1]. This contrasts with the (R)-enantiomer (CAS 128443-70-9), which has the (3R)-configuration with the isomeric SMILES C[C@H](CCOC(=O)C)OC(=O)C, and with the racemic mixture (CAS 1117-31-3) whose InChI key is MPAGVACEWQNVQO-UHFFFAOYSA-N, indicating undefined stereochemistry [2][3]. The (+) notation denotes dextrorotatory optical rotation, a measurable physical property that directly reports enantiomeric identity and distinguishes this compound from the levorotatory (-)-(R)-enantiomer [1].

Chiral diester absolute configuration optical rotation stereochemical assignment

Biocatalytic Route Selectivity: Enantiomeric Excess of (R)-Diacetate Produced by Lipase Resolution Versus Chemically Sourced (S)-Enantiomer

Lipase-catalyzed kinetic resolution of racemic 1,3-butanediol using Chirazyme™ L-2 and vinyl acetate preferentially acetylates the (R)-diol to yield (R)-1,3-di-O-acetyl-1,3-butanediol with 91% enantiomeric excess (e.e.) and an enantioselectivity factor E of 67.3, while the unreacted (S)-monoacetate retains the (S)-configuration [1]. An alternative lipase SP382-mediated diacylation produces (R)-1,3-diacetoxybutane with 85.8% e.e. in the first step, upgradable to over 98% e.e. after hydrolysis and re-acylation [2]. These enzymatic routes are inherently selective for the (R)-enantiomer diacetate; the (S)-diacetate (target compound) is thus sourced via complementary chemical esterification of enantiopure (S)-1,3-butanediol obtained through microbial derecemization, which can achieve >99.5% e.e. for the diol precursor [3].

kinetic resolution lipase enantiomeric excess chiral diacetate biocatalysis

Chiral Gas Chromatography Resolution: Enantiomer Separation of 1,3-Butanediol Diacetate Racemate Using Homochiral Metallacycle Stationary Phases

The racemic mixture of 1,3-butanediol diacetate can be baseline-resolved into its enantiomers by capillary gas chromatography using a homochiral metallacycle as the stationary phase, achieving a resolution value Rs of 18.09 [1]. This high Rs value confirms that the two enantiomers possess significantly different retention characteristics on a chiral selector, enabling accurate determination of enantiomeric purity. For context, the resolution achieved for 1,3-butanediol diacetate (Rs = 18.09) is lower than that of its structural isomer 1,2-butanediol diacetate (Rs = 25.86), indicating distinct chiral recognition properties between the regioisomeric diacetates [1].

chiral GC separation enantiomer resolution homochiral metallacycle racemate analysis quality control

Predicted ADMET Profile: Human Intestinal Absorption and Transporter Interaction Predictions for the (S)-Enantiomer Versus Racemate

The (S)-enantiomer of 1,3-butanediol diacetate has been evaluated using the admetSAR 2.0 prediction platform, yielding quantitative probability scores for key ADMET endpoints: Human Intestinal Absorption (HIA) = 96.46% probability (classified as positive), Caco-2 permeability = 69.04% probability (positive), Blood-Brain Barrier penetration = 82.50% probability (positive), and OATP1B1 inhibition = 96.20% probability (positive) [1]. While these predicted values are not enantiomer-specific assays, they represent the best available in silico assessment for this enantiomer. In contrast, the racemic mixture's ADMET profile would represent an averaged response that could obscure enantiomer-specific transporter interactions, as stereochemistry is known to influence OATP and P-glycoprotein substrate recognition [2].

ADMET prediction human intestinal absorption transporter interaction enantiomer-specific pharmacokinetics in silico ADME

Pheromone Enantiosynthesis Application: Quantitative E.E. of Final Spiroketal Pheromone Derived from (S)-Diacetate Precursor

In the enantiospecific synthesis of wasp pheromone components, (S)-1-O-acetyl-1,3-hydroxybutane (obtained via lipase resolution and subsequent transformation from racemic 1,3-butanediol) serves as the direct precursor to (5S,7S)-(-)-7-methyl-1,6-dioxaspiro[4.5]decane, the aggregation pheromone of Vespula vulgaris [1]. The final spiroketal pheromone was obtained with 91% enantiomeric excess, matching the e.e. of the (R)-diacetate intermediate (91%, E=67.3) from which it was ultimately derived. The corresponding (5R,7R)-(+)-enantiomer was prepared analogously from the (R)-diol pathway, demonstrating that the absolute configuration of the diacetate precursor directly determines the stereochemistry of the final bioactive pheromone [1]. The (S)-diacetate specifically accesses the natural (-)-enantiomer of the pheromone, which is essential for bioactivity; the (R)-diacetate would lead to the unnatural (+)-enantiomer with potentially altered or abolished biological response [1][2].

pheromone synthesis chiral building block spiroketal enantiomeric excess Vespula vulgaris

Physicochemical Property Benchmarking Against Structural Isomer 1,4-Butanediol Diacetate for Solvent and Plasticizer Applications

1,3-Butanediol diacetate, (+)- (and its racemate) exhibits a boiling point of 228.8±0.0 °C at 760 mmHg, a density of 1.028 g/cm³ (predicted: 1.0±0.1 g/cm³), a flash point of 102.6±18.2 °C, and a refractive index of 1.421 [1][2]. Its structural isomer, 1,4-butanediol diacetate, is a symmetrical linear diester used in similar solvent and plasticizer applications but differs in its boiling point (literature value: approximately 230-235 °C) and does not possess a chiral center [2]. The branched 1,3-substitution pattern in the target compound imparts distinct solvation properties and thermal stability compared to the linear 1,4-isomer, which influences performance in polymer plasticization and coating formulations where volatility and compatibility are critical parameters .

boiling point comparison physicochemical properties structural isomer solvent selection diester differentiation

Optimal Application Scenarios for 1,3-Butanediol Diacetate, (+)- (CAS 140459-98-9): Evidence-Based Procurement Guidance


Enantioselective Pheromone Synthesis Requiring (S)-Configured Spiroketal Building Blocks

Researchers synthesizing chiral insect pheromones, particularly (5S,7S)-(-)-7-methyl-1,6-dioxaspiro[4.5]decane for Vespula vulgaris aggregation studies, should procure the (+)-(S)-enantiomer diacetate as the stereochemical entry point. The (S)-configuration at the C-3 position of the diacetate directly corresponds to the (S)-configured pheromone target, with final product enantiomeric excesses of 91% demonstrated when using intermediates derived from this chiral series [1]. The (R)-enantiomer diacetate would lead exclusively to the unnatural (+)-pheromone enantiomer, which is unsuitable for bioactivity studies. The racemic diacetate offers no stereochemical control and introduces purification burdens that are eliminated by starting with the enantiopure material [1].

Chiral Chromatography Method Development and Enantiopurity Certification

Analytical laboratories developing GC or HPLC methods for the quantification of enantiomeric purity in chiral 1,3-diol derivatives can utilize 1,3-butanediol diacetate, (+)- as a reference standard. The racemate has been shown to separate with Rs = 18.09 on homochiral metallacycle GC stationary phases, confirming that the enantiomers are readily resolvable [2]. By procuring the pure (S)-enantiomer as a certified standard, laboratories can establish calibration curves and validate enantiomeric excess determinations for both research samples and quality control of commercial lots. The distinct InChI Key (MPAGVACEWQNVQO-LURJTMIESA-N) and isomeric SMILES provide unambiguous identification for documentation and regulatory compliance [3].

Asymmetric Synthesis of Penem and Carbapenem Antibiotic Intermediates Requiring Complementary (S)-Chirality

While the (R)-enantiomer of 1,3-butanediol and its derivatives are established intermediates in penem and carbapenem antibiotic synthesis (e.g., faropenem), the (S)-enantiomer diacetate serves as the complementary chiral building block for target molecules demanding the opposite absolute configuration or for the synthesis of diastereomeric antibiotic candidates [4]. Research groups exploring structure-activity relationships in beta-lactam antibiotics can procure the (S)-diacetate to access the full stereochemical space of 1,3-diol-derived azetidinone intermediates, enabling comparative pharmacological evaluation of both enantiomeric series from a common synthetic strategy [4].

Enantiomer-Specific Biological Studies Requiring Defined Stereochemistry of the Pro-drug Diester

The (S)-enantiomer diacetate functions as a protected pro-drug form of (S)-1,3-butanediol, releasing the chiral diol upon esterase-mediated hydrolysis. For biological studies investigating enantiomer-specific metabolic effects—such as the reported antidiabetic activity of (R)-1,3-butanediol in rat models—the (S)-enantiomer diacetate provides the complementary stereochemical probe to determine whether the biological activity is enantioselective . The predicted ADMET profile (HIA probability 96.46%, OATP1B1 inhibition probability 96.20%) provides preliminary guidance for oral bioavailability and hepatic transporter interaction studies, while the defined (S)-configuration eliminates the confounding variable of racemic composition in pharmacokinetic assessments [3].

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